

Selvigaltin's Potency Across Species: A Comparative Analysis for Researchers

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Compound of Interest		
Compound Name:	Selvigaltin	
Cat. No.:	B10821601	Get Quote

Selvigaltin (formerly GB1211) is an orally bioavailable small molecule inhibitor of galectin-3, a protein implicated in inflammatory and fibrotic diseases.[1][2][3][4] This guide provides a comparative overview of **Selvigaltin**'s activity across different species, supported by experimental data to aid researchers and drug development professionals in their evaluation of this compound.

Quantitative Comparison of Selvigaltin Activity

The following tables summarize the key in vitro and in vivo parameters of **Selvigaltin** across various species.

Parameter	Human	Rabbit	Mouse	Cell Line (Human)	Reference
Binding Affinity (KD)	25 nM	12 nM	770 nM	N/A	[2][5][6][7][8]
Inhibitory Concentratio n (IC50)	N/A	12 nM	N/A	220.3 nM (THP-1 cells)	[1][2]

Table 1: In Vitro Activity of **Selvigaltin**. This table highlights the high binding affinity of **Selvigaltin** for human and rabbit galectin-3, with a notably lower affinity for the murine ortholog.



Species	Model	Dosing Regimen	Key Findings	Reference
Rabbit	High-Fat Diet (HFD)-induced Metabolic- Associated Steatohepatitis (MASH)	0.3, 1.0, 5.0, or 30 mg/kg, p.o., daily for 4 weeks	Dose-dependent reduction in liver inflammation, fibrosis, and biomarkers (AST, ALT, bilirubin).[5] [7] Doses of 1.0 and 5.0 mg/kg showed consistent efficacy.[6][7][9]	[5][6][7][9]
Rabbit	High-Fat Diet (HFD)	30 mg/kg, p.o., daily for 5 days	Reduced plasma cholesterol, ALT levels, collagen deposition, and fibrosis.[1]	[1]
Mouse	Carbon Tetrachloride (CCl4)-induced Liver Fibrosis	2 mg/kg or 10 mg/kg, p.o., twice daily	Reduction in liver fibrosis.[2]	[2]
Human	Liver Cirrhosis Clinical Study	100 mg, p.o., twice daily	Reduction in key liver biomarkers. [5][7][9]	[5][7][9]

Table 2: In Vivo Efficacy of **Selvigaltin**. This table summarizes the effective oral doses and significant anti-fibrotic and anti-inflammatory effects of **Selvigaltin** in various preclinical and clinical settings.

Experimental Protocols High-Fat Diet Rabbit Model of MASH



This protocol was utilized to evaluate the therapeutic efficacy of **Selvigaltin** in a relevant disease model.

- Animal Model: Male New Zealand White rabbits were fed a high-fat diet to induce metabolicassociated steatohepatitis.
- Dosing: **Selvigaltin** was administered orally, once daily, five days a week, for four weeks at doses of 0.3, 1.0, 5.0, or 30 mg/kg.[6][7][9]
- Assessments: A comprehensive evaluation was performed, including:
 - Blood Biomarkers: Measurement of liver function enzymes (AST, ALT) and bilirubin. [5][7]
 - Histopathology: Liver sections were stained to assess steatosis, inflammation, and fibrosis.[6][7][9]
 - Gene and Protein Expression: Analysis of key inflammatory and fibrotic markers such as IL-6 and TGF-β.[5][7]

In Vitro Binding Affinity Assay

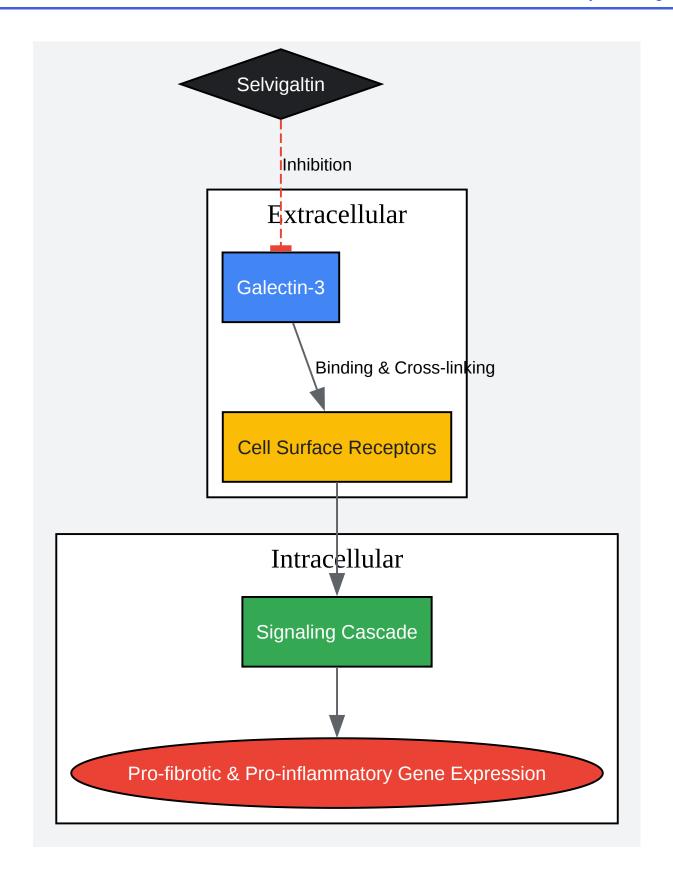
Fluorescence Polarization (FP) was employed to determine the binding affinity of **Selvigaltin** to galectin-3 from different species.

- Principle: The assay measures the change in polarization of a fluorescently labeled ligand upon binding to galectin-3.
- Procedure: A constant concentration of the fluorescent ligand is incubated with varying concentrations of Selvigaltin and a fixed concentration of galectin-3.
- Data Analysis: The KD (dissociation constant) is calculated from the resulting binding curve, indicating the affinity of Selvigaltin for galectin-3.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the proposed signaling pathway of galectin-3 and the experimental workflow for evaluating **Selvigaltin**.

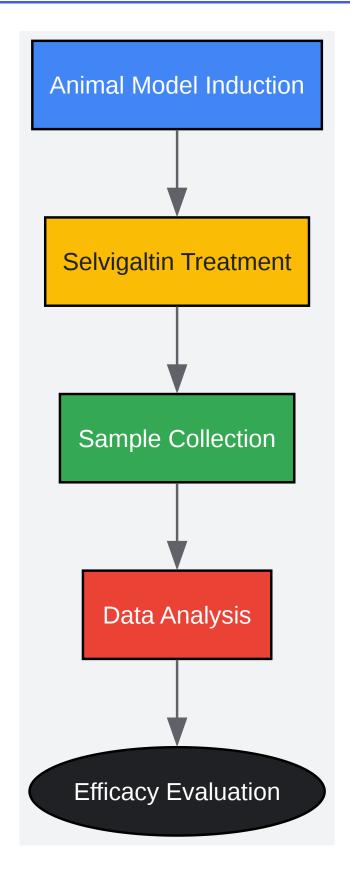




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Caption: Proposed mechanism of action of **Selvigaltin** in inhibiting galectin-3 signaling.





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Caption: General experimental workflow for in vivo evaluation of **Selvigaltin**.



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